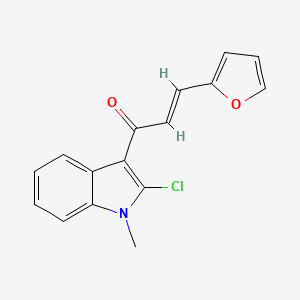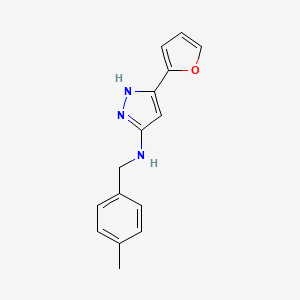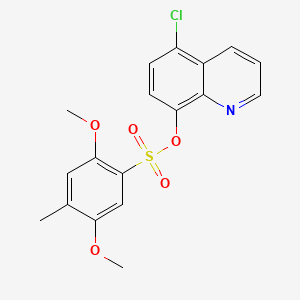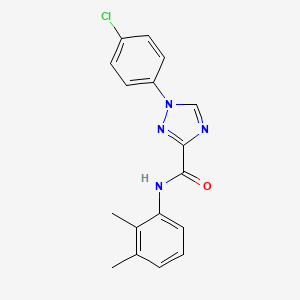![molecular formula C23H27N5O2S2 B13371271 2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13371271.png)
2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the azepanyl moiety can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]azepine: A related compound with a similar core structure but lacking the thiadiazole ring.
Pyrimido[1,2-a]benzimidazole: Another related compound with a benzimidazole ring instead of the thiadiazole ring.
Uniqueness
2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C23H27N5O2S2 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-11-benzyl-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one |
InChI |
InChI=1S/C23H27N5O2S2/c29-20(27-11-6-1-2-7-12-27)16-31-23-25-28-21(30)18-15-26(14-17-8-4-3-5-9-17)13-10-19(18)24-22(28)32-23/h3-5,8-9H,1-2,6-7,10-16H2 |
InChI Key |
DBLVBALYLYOYTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN3C(=O)C4=C(CCN(C4)CC5=CC=CC=C5)N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Benzylsulfanyl)methyl]-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371189.png)
![3-(1-Benzofuran-2-yl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371194.png)



![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B13371216.png)
![5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine](/img/structure/B13371223.png)
![3-(1-Benzofuran-2-yl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371226.png)
![3-[(4-Isopropoxy-3-methoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B13371233.png)

![2-{[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13371245.png)
![9-(3-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13371264.png)
![4-(2,5-dichlorophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13371276.png)
![3-(1-Benzofuran-2-yl)-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371280.png)
